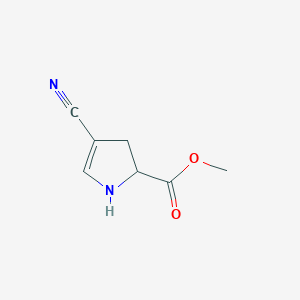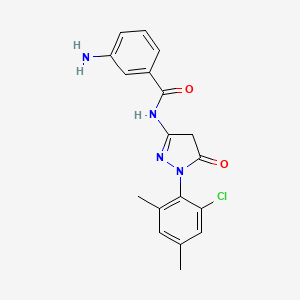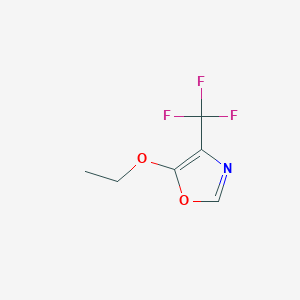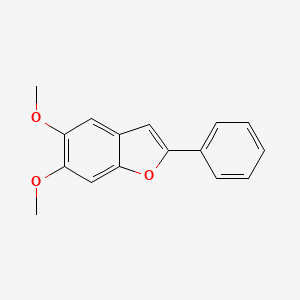
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic compound with the following chemical formula:
C7H6N2O2
. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.Méthodes De Préparation
Synthetic Routes:: Several synthetic methods exist for the preparation of methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine react in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed into the desired compound.
Reaction Conditions:: The Fischer indole synthesis typically occurs under reflux conditions in methanol (MeOH). The yield of this compound is favorable .
Industrial Production:: While industrial-scale production methods are not extensively documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Analyse Des Réactions Chimiques
Reactivity:: Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the compound to its oxidized forms.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate or cyano group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For instance, reduction may yield the corresponding dihydro-1H-pyrrole derivative.
Applications De Recherche Scientifique
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing new materials or catalysts.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its indole moiety, other related compounds include methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate . These compounds share structural similarities and may have overlapping applications.
Propriétés
Numéro CAS |
222420-85-1 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h4,6,9H,2H2,1H3 |
Clé InChI |
FVXIAIQYEOAWOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(=CN1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)







![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)

